molecular formula C14H10Cl2N4O3S B285336 2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide

2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide

Cat. No.: B285336
M. Wt: 385.2 g/mol
InChI Key: OQYPWQDDSNRORJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide is a compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the growth and replication of microorganisms and cancer cells. It may also work by modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms and cancer cells. It may also have neuroprotective effects, which could make it a potential drug for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide in lab experiments is its broad range of potential applications. It has been studied for its antimicrobial, antifungal, antitumor, and neuroprotective properties. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several potential future directions for research on 2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide. One direction is to further investigate its potential as a therapeutic agent for neurodegenerative diseases. Another direction is to study its potential as a drug for the treatment of various cancers. Additionally, further research could be done to optimize its synthesis method and to better understand its mechanism of action.

Synthesis Methods

The synthesis of 2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide involves a series of chemical reactions. The starting materials include 2,4-dichlorobenzaldehyde, thiosemicarbazide, and 5-methylisoxazole-3-carboxylic acid. The reaction proceeds through a condensation reaction, followed by cyclization and substitution reactions. The final product is obtained after purification using column chromatography.

Scientific Research Applications

2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide has been studied for its potential as a therapeutic agent. It has been shown to have antimicrobial, antifungal, and antitumor properties. Additionally, it has been studied for its potential as a drug for the treatment of Alzheimer's disease and Parkinson's disease.

Properties

Molecular Formula

C14H10Cl2N4O3S

Molecular Weight

385.2 g/mol

IUPAC Name

2-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

InChI

InChI=1S/C14H10Cl2N4O3S/c1-7-4-11(20-23-7)17-12(21)6-24-14-19-18-13(22-14)9-3-2-8(15)5-10(9)16/h2-5H,6H2,1H3,(H,17,20,21)

InChI Key

OQYPWQDDSNRORJ-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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